molecular formula C42H28N2S2 B6593863 9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene CAS No. 850018-19-8

9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene

Cat. No. B6593863
CAS RN: 850018-19-8
M. Wt: 624.8 g/mol
InChI Key: UBFXCBRNQSHADT-UHFFFAOYSA-N
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Description

9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene, also known as DBzA, is a chemical compound with the molecular formula C42H28N2S2 . It has a molecular weight of 624.82 .


Synthesis Analysis

While specific synthesis methods for DBzA were not found, anthracene-based derivatives are typically synthesized via Suzuki/Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of DBzA consists of an anthracene core with two 4-(6-methylbenzothiazole-2-yl)phenyl groups attached at the 9 and 10 positions . The exact mass of DBzA is 624.16939125 .


Chemical Reactions Analysis

DBzA has been used as an electron transport material in the development of organic fluorescent electroluminescent (EL) devices . When doped into a hole transporting host material, DBzA functions as a blue emitter .


Physical And Chemical Properties Analysis

DBzA has a high molecular weight of 624.82 . It has a topological polar surface area of 82.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

OLED Materials

This compound is used in the field of Materials Science , specifically in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in various applications such as digital displays, solid-state lighting, and others.

Biological Evaluation of Thiazole Derivatives

Thiazoles, the group of azole heterocycles to which DBzA belongs, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antivirulence Therapy

Compounds containing thiazole moieties, like DBzA, are being developed as potential antivirulence therapies . These compounds can prevent the toxicity of certain bacteria, increasing survival rates in infected organisms .

Anti-inflammatory Activity

Certain derivatives of DBzA have shown significant anti-inflammatory activity . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have demonstrated excellent COX-2 SI values and inhibition of albumin denaturation .

Photosensitizers

DBzA and its derivatives have utility in the field of photosensitizers . Photosensitizers are used in a variety of applications, including photodynamic therapy for cancer treatment, solar cells, and photocatalysis .

Liquid Crystals

Thiazoles, including DBzA, are used in the production of liquid crystals . Liquid crystals have a wide range of applications, including displays, thermometers, and optical imaging .

Future Directions

DBzA has shown promise in the field of organic electronics, particularly in the development of pure blue organic fluorescent EL devices . By optimizing the doping concentration, devices with high brightness, current efficiency, power efficiency, and external quantum efficiency have been realized . This suggests potential future applications of DBzA in the design and manufacture of high-performance EL devices.

properties

IUPAC Name

6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFXCBRNQSHADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracene

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